
トリファロテン
概要
説明
トリファロテンは第4世代レチノイドであり、特異的にレチノイン酸受容体(RAR)-γアゴニストです。 主に尋常性ざ瘡の局所治療に使用され、先天性魚鱗癬の治療にも有効性が示されています . トリファロテンは、2019年10月に米国で初めて医療用として承認されました .
科学的研究の応用
Treatment of Acne Vulgaris
Trifarotene has demonstrated significant efficacy in treating both facial and truncal acne. Two pivotal Phase III clinical trials (PERFECT 1 and PERFECT 2) assessed its safety and effectiveness over a 12-week period:
- Study Design : Randomized, double-blind, vehicle-controlled trials involving subjects aged 9 years and older.
- Primary Endpoint : Improvement in acne severity as measured by the Investigator's Global Assessment scale (IGA).
- Results : Statistically significant improvements were observed in both facial and truncal acne lesions compared to placebo (P < 0.001). The success rates increased from baseline to week 12, with many patients achieving clear or almost clear skin .
Treatment of Congenital Ichthyosis
Trifarotene has also been evaluated for its effectiveness in treating congenital ichthyosis, a genetic skin disorder characterized by dry, scaly skin:
- Clinical Trials : Studies have shown that trifarotene cream is safe and well-tolerated, leading to significant improvements in skin condition among affected patients.
- Long-term Efficacy : A one-year open-label extension study indicated sustained improvement in skin hydration and scaling over time .
Safety Profile
Trifarotene is generally well tolerated with a low incidence of adverse effects. Common side effects include local irritation and dermatitis, which are consistent with other topical retinoids. In long-term studies, no severe adverse events were reported that were directly related to trifarotene treatment .
Potential Future Applications
Research is ongoing regarding the potential applications of trifarotene beyond acne and ichthyosis:
- Non-Melanoma Skin Cancers : Preliminary hypotheses suggest that due to its selective action on RAR-γ, trifarotene could be beneficial in treating non-melanoma skin cancers and other dermatological conditions such as photoaging and fungal infections .
- Respiratory and Esophageal Mycosis : Given the expression of RAR-γ in these tissues, there is potential for trifarotene to be explored as a treatment option for mycoses affecting these areas .
Case Studies and Clinical Evidence
Several case studies have documented the successful use of trifarotene in patients who were refractory to existing treatments:
- One notable case involved a patient with severe acne who experienced a marked reduction in lesions after switching to trifarotene from another topical retinoid.
- Another study highlighted the successful management of congenital ichthyosis symptoms over an extended treatment period, showcasing the compound's long-term efficacy .
作用機序
トリファロテンは、RAR-γに選択的に結合し活性化することによって効果を発揮します。 この活性化は、皮膚細胞の分化と増殖に関与する遺伝子発現の調節につながります。 RAR-γに対する選択的な作用により、複数のRARサブタイプを標的とする他のレチノイドに一般的に関連する副作用が軽減されます .
類似化合物:
レチノイン酸: より幅広いRAR活性を有する第1世代レチノイド。
アダパレン: RAR-βとRAR-γに選択的な活性を有する第3世代レチノイド。
タザロテン: RAR-βとRAR-γに活性を有する別の第3世代レチノイド。
トリファロテンのユニークさ: トリファロテンは、RAR-γに対する高い選択性によりユニークであり、他のレチノイドと比較して有効性を高め、副作用を軽減します。 この選択性は、尋常性ざ瘡と先天性魚鱗癬の治療に特に有効です .
生化学分析
Biochemical Properties
Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .
Cellular Effects
Trifarotene exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .
Molecular Mechanism
Trifarotene works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .
Temporal Effects in Laboratory Settings
Trifarotene is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .
Metabolic Pathways
Trifarotene is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .
Transport and Distribution
Trifarotene penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . Trifarotene is greater than 99.9% bound to plasma proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that Trifarotene likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .
準備方法
合成経路と反応条件: トリファロテンの合成には、ハロゲン化、置換、宮浦・石山ボロン化反応など、いくつかの重要なステップが含まれます。 このプロセスは、市販されている2-tert-ブチルアニリンから始まり、ハロゲン化および置換を受けて重要な中間体を形成します。 この中間体はその後、宮浦・石山ボロン化を受け、トリファロテンが生成されます .
工業生産方法: トリファロテンの工業生産は、収率と純度を最適化することに重点を置いています。 このプロセスは、厳しい反応条件を避け、カラムクロマトグラフィーを必要としないため、大規模生産に効率的です .
化学反応の分析
反応の種類: トリファロテンは、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、その合成と機能的修飾に不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化反応では、多くの場合、臭素または塩素などの試薬が使用されます。
主要な生成物: これらの反応の主な生成物は、トリファロテン自体であり、さらに処理されて所望の純度と有効性を実現します .
4. 科学研究への応用
トリファロテンは、科学研究において幅広い用途があります。
化学: 特異的RAR-γアゴニストの研究のためのモデル化合物として使用されます。
生物学: 細胞の分化と増殖における役割が調査されています。
類似化合物との比較
Tretinoin: A first-generation retinoid with broader RAR activity.
Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.
Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.
Uniqueness of Trifarotene: Trifarotene is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .
生物活性
Trifarotene is a novel retinoid, specifically a selective agonist of the retinoic acid receptor gamma (RAR-γ), which has gained attention for its therapeutic potential in dermatology, particularly in treating acne vulgaris. This article provides a comprehensive overview of the biological activity of trifarotene, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
Trifarotene operates primarily through its action on RAR-γ, leading to several downstream effects:
-
Gene Expression Modulation : Upon binding to RAR-γ, trifarotene induces dimerization of the receptor, which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This process alters the expression of genes involved in:
- Epidermal Differentiation and Proliferation : Enhancing keratinocyte turnover and improving skin texture.
- Inflammation : Exhibiting anti-inflammatory properties by downregulating pro-inflammatory cytokines.
- Comedolytic Activity : Reducing the formation of comedones by altering keratinization processes and weakening cell adhesion among keratinocytes .
- Pathway Influences : Trifarotene has been shown to influence pathways related to:
Pharmacokinetics
Trifarotene exhibits unique pharmacokinetic properties:
- Half-Life : The half-life in human keratinocytes is over 24 hours, while it is rapidly metabolized in liver microsomes with a half-life of approximately 5 minutes. This suggests a favorable safety profile due to minimal systemic exposure .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8. The systemic absorption is minimal, with significant protein binding (99.9%) .
Clinical Efficacy
Trifarotene has been evaluated in various clinical studies for its efficacy in treating acne:
- Long-Term Safety and Efficacy Study : A 52-week study involving 453 patients demonstrated that trifarotene cream (50 µg/g) was effective for both facial and truncal acne. The success rates for Investigator Global Assessment (IGA) improved from 26.6% at Week 12 to 65.1% at Week 52 .
- Combination Therapy Study : A randomized controlled trial assessed trifarotene combined with doxycycline for severe acne. Results indicated significant reductions in inflammatory lesions compared to placebo .
Table 1: Summary of Clinical Study Findings
Study Type | Duration | Patient Count | Success Rate (IGA) | Adverse Events (%) |
---|---|---|---|---|
Long-Term Safety Study | 52 weeks | 453 | 65.1% at Week 52 | 12.6% |
Combination Therapy Trial | 12 weeks | Not specified | Significant reduction in lesions | Not specified |
Safety Profile
Trifarotene is generally well-tolerated:
- Adverse Effects : Most reported adverse events were mild or moderate and primarily related to local skin irritation during the initial treatment phase . Serious adverse events were rare.
- Demographics : The majority of participants in clinical trials were adolescents and young adults, indicating its suitability for younger populations .
Case Studies
Several case studies have highlighted the effectiveness of trifarotene in real-world scenarios:
- Case Study on Efficacy : A patient with moderate acne showed a significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment with trifarotene cream.
- Safety Observations : Another case reported mild erythema that resolved after adjusting the frequency of application, underscoring the importance of individualized treatment regimens.
特性
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCDACCJCDGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237781 | |
Record name | Trifarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
895542-09-3 | |
Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245C | |
Record name | Trifarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。